molecular formula C24H20N2O3S2 B2527416 (Z)-allyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 468754-20-3

(Z)-allyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2527416
CAS No.: 468754-20-3
M. Wt: 448.56
InChI Key: DKCAILGMTATOCQ-DZQSTKOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with multiple functional groups, including an allyl group, a methyl group, a thiophenyl group, and a carboxylate group. It also contains a thiazolopyrimidine core, which is a heterocyclic structure found in many biologically active compounds .

Scientific Research Applications

Synthesis and Structural Analysis

The compound falls into a broader category of thiazolo[3,2-a]pyrimidines, which have been the subject of extensive research due to their diverse chemical properties and potential applications in medicinal chemistry. Kappe and Roschger (1989) explored the synthesis and reactions of Biginelli-compounds, which include thiazolo[3,2-a]pyrimidines, demonstrating the versatility of these compounds in chemical synthesis Kappe & Roschger, 1989. Nagarajaiah and Begum (2014) further investigated structural modifications to thiazolo[3,2-a]pyrimidines, providing insights into their conformational features and how these can be manipulated for various applications, highlighting the importance of structural analysis in the development of new compounds Nagarajaiah & Begum, 2014.

Anticancer and Antibacterial Applications

A study by Youssef et al. (2011) demonstrated the potential biological activity of thiazolo[3,2-a]pyrimidine derivatives, testing their effectiveness against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, indicating their biocidal properties Youssef, Abbady, Ahmed, & Omar, 2011. Additionally, Abdel-Motaal, Alanzy, and Asem (2020) synthesized new heterocycles utilizing thiophene incorporated thioureido substituent as precursors, evaluating their anticancer activity against the HCT-116 human cancer cell line, which suggests the compound's relevance in anticancer research Abdel-Motaal, Alanzy, & Asem, 2020.

Anti-inflammatory and Analgesic Properties

Research by Tozkoparan et al. (1999) and others have synthesized thiazolo[3,2-a]pyrimidine derivatives and tested them for their anti-inflammatory activities. These studies have found that certain derivatives exhibit moderate anti-inflammatory activity, suggesting their potential use in developing new anti-inflammatory agents Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999.

Properties

IUPAC Name

prop-2-enyl (2Z)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S2/c1-3-14-29-23(28)20-16(2)25-24-26(21(20)18-13-8-15-30-18)22(27)19(31-24)12-7-11-17-9-5-4-6-10-17/h3-13,15,21H,1,14H2,2H3/b11-7+,19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCAILGMTATOCQ-DZQSTKOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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